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Compound of Interest

Compound Name: JNJ-5207787

Cat. No.: B1673070

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide for the use of INJ-5207787, a
selective Neuropeptide Y (NPY) Y2 receptor antagonist, in rodent models. The following
sections detail recommended dosages, experimental protocols, and the underlying signaling
pathway.

Data Presentation: JNJ-5207787 Dosage in Rodent
Models

The following table summarizes the quantitative data on JINJ-5207787 dosage and
pharmacokinetics in rats. While specific studies on INJ-5207787 in mice are limited, a dosage
of 30 mg/kg via intraperitoneal injection has been shown to achieve high brain and plasma
concentrations for a similar compound, JNJ-54175446.
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Parameter Rat Mouse (Inferred) Reference
Route of ) ]

o ] Intraperitoneal (IP) Intraperitoneal (IP) [1]
Administration
Dosage 30 mg/kg 30 mg/kg [1]

Soluble to 10 mM in Soluble to 10 mM in

DMSO with gentle DMSO with gentle

Vehicle warming and to 10 warming and to 10 [2]
mM in ethanol with mM in ethanol with
gentle warming.[2] gentle warming.[2]

Single dose for - ]
Not specified, likely

Frequency of pharmacokinetic and ]
o ] single dose for acute
Administration receptor occupancy .
) studies.
studies.[1]
_ _ 1351 + 153 ng/ml at _
Maximum Brain ) Not determined for
) 30 minutes post- [1]
Concentration (Cmax) JNJ-5207787.
injection.[1]
Demonstrated
occupancy of Y2 Not determined for
Receptor Occupancy [1]

receptor binding sites JNJ-5207787.
in the brain.[1]

Signaling Pathway
Neuropeptide Y (NPY) Y2 Receptor Signaling Pathway

JNJ-5207787 acts as an antagonist at the Neuropeptide Y Y2 receptor (Y2R), which is a G-
protein coupled receptor (GPCR). The primary signaling mechanism of the Y2R involves
coupling to inhibitory G-proteins (Gi/o). Activation of the Y2R by its endogenous ligands, such
as NPY and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (cCAMP) levels. This, in turn, reduces the activity of protein
kinase A (PKA). Additionally, Y2R activation can modulate intracellular calcium channels. As an
antagonist, JINJ-5207787 blocks these downstream effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for INJ-5207787 in
Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673070#jnj-5207787-dosage-for-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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